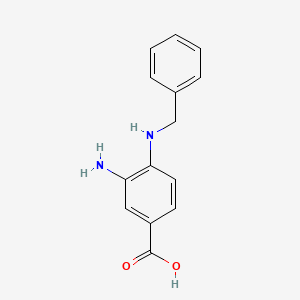

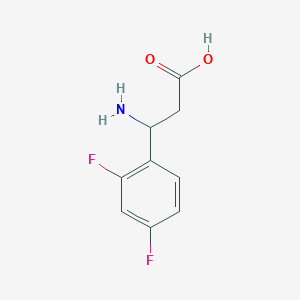

3-amino-4-(benzylamino)benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, has been efficiently executed in a few steps from 4-aminobenzoic acid, showing a high overall yield and demonstrating the compound's potential as a building block for further chemical modifications and applications in pseudopeptide synthesis (Pascal et al., 2000).

Molecular Structure Analysis

The molecular structure of 3-amino-4-(benzylamino)benzoic Acid and related compounds is characterized by distinct functionalities that can be selectively modified. For instance, the benzylamino group can be selectively protected without affecting the arylamino group, highlighting the molecule's versatility and potential for generating complex derivatives (Pascal et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of this compound, exemplified by derivatives such as 4-(N-phenylamino)benzoic acid, shows a strong response to solvent polarity, illustrating the compound's capacity for intramolecular charge transfer and the significance of the N-phenyl/amino conjugation effect. This property is critical for understanding its potential interactions and reactions in various chemical environments (Li-Hua Ma et al., 2003).

Physical Properties Analysis

The synthesis and study of similar benzoic acid derivatives have provided insights into their physical properties, such as thermal stability, crystalline structure, and solubility. These characteristics are essential for determining the compound's suitability for different applications, including its potential use in materials science and engineering (Dimitris Tzimopoulos et al., 2010).

Chemical Properties Analysis

The compound's chemical properties, especially regarding its reactivity with various functional groups, underscore its utility in synthesizing complex molecules. For instance, the ability to undergo selective acylation and coupling reactions makes it an invaluable tool for constructing diverse molecular architectures for research and development in chemistry and related disciplines (Pascal et al., 2000).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Thermotropic Polybenzoxazole

- Summary of Application: This compound is used in the synthesis of bio-based polybenzoxazoles (PBOs) through polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines .

- Methods of Application: The bio-based PBOs are prepared by polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines . The hydrazide group of the bio-based PBO were cyclized to form diazole ring by annealing at 330 °C for 20 min .

- Results or Outcomes: The resulting bio-based PBOs have high weight average molecular weight ranging 5.70–7.20 × 10^4 g/mol and show ultrahigh thermal resistance with T10 values over 400 °C and Tg values over 170 °C, which are higher than those of conventional bio-based polymers .

2. Synthesis of 3-Amino-5- (5-Oxo-5H-Benzo [a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives

- Summary of Application: A series of 3-amino-5- (5-oxo-5H-benzo [a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized for bioactivity screening through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .

- Methods of Application: The derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . DPPH and ABTS evaluation procedures were employed to assess the antioxidant activity .

- Results or Outcomes: Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively . The compound 3d also showed the maximum inhibition against the cervical cancer cell line (HeLa) .

3. Synthesis of 1,3,5-Triazine Derivatives

- Summary of Application: The compound is used in the synthesis of 1,3,5-triazine derivatives .

- Methods of Application: The derivatives are synthesized through a series of chemical reactions .

- Results or Outcomes: The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

4. Synthesis of 3-Amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic Acid

- Summary of Application: A base-free method was adopted for the synthesis of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid .

- Methods of Application: The compound is synthesized through a series of chemical reactions .

- Results or Outcomes: The synthesized compound is characterized and evaluated for its potential biological applications .

5. Synthesis of 4-((5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidin-4-yl)amino)benzoic Acid

- Summary of Application: The compound is used in the synthesis of 4-((5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidin-4-yl)amino)benzoic acid .

- Methods of Application: The compound is synthesized through a series of chemical reactions .

- Results or Outcomes: The synthesized compound is characterized and evaluated for its potential biological applications .

6. Synthesis of 3-Aminobenzoic Acid

- Summary of Application: 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) is an organic compound with the molecular formula . It is a white solid, although commercial samples are often colored .

- Methods of Application: It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .

- Results or Outcomes: It is used as a starting material for the preparation of folate, a crucial vitamin required for DNA synthesis and replication .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-4-(benzylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSBQZWOISSWQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354063 |

Source

|

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-(benzylamino)benzoic Acid | |

CAS RN |

66315-38-6 |

Source

|

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)